molecular formula C12H18N2 B8059226 (3S)-N-benzylpiperidin-3-amine

(3S)-N-benzylpiperidin-3-amine

Cat. No.: B8059226
M. Wt: 190.28 g/mol
InChI Key: ONMQJOUYBLBFBI-LBPRGKRZSA-N
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Description

Contextualization within Piperidine (B6355638) Alkaloids and Chiral Amine Chemistry

The piperidine ring is a fundamental structural motif found in a vast array of natural products, particularly in the class of compounds known as piperidine alkaloids. researchgate.netresearchgate.net These alkaloids, isolated from various plant and animal sources, exhibit a wide range of biological activities. researchgate.netmdpi.com The piperidine nucleus is a pivotal cornerstone in drug discovery, with its derivatives being integral to numerous classes of pharmaceuticals, including anticancer, antiviral, and analgesic agents. bohrium.comnih.gov The introduction of a chiral piperidine scaffold into a molecule can significantly influence its physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com

Chiral amines, such as (3S)-N-benzylpiperidin-3-amine, are of paramount importance in modern chemistry. They are essential building blocks in the synthesis of pharmaceuticals, with estimates suggesting that around 40-45% of small-molecule drugs contain a chiral amine fragment. cuni.czacs.org The enantiomeric purity of a drug is often critical for its efficacy and safety, as different enantiomers can have vastly different physiological effects. bohrium.com Chiral amines are therefore crucial for asymmetric synthesis, the process of creating a specific stereoisomer of a molecule. sigmaaldrich.comresearchgate.net They can be incorporated into the final drug molecule or used as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. cuni.cz

Research Rationale and Scope for this compound Investigations

The research interest in this compound stems from its potential as a versatile chiral starting material for the synthesis of high-value, biologically active compounds. It is considered an important raw material and intermediate in organic synthesis, not only for pharmaceuticals but also for agrochemicals and dyestuffs.

The rationale for its use in research is multifaceted:

Chiral Scaffolding: The (3S)-configured aminopiperidine core provides a well-defined three-dimensional structure that can be elaborated upon to create complex target molecules with specific stereochemistry. This is particularly important in drug design, where the precise orientation of functional groups is often key to a molecule's interaction with its biological target.

Synthetic Versatility: The presence of both a secondary amine within the piperidine ring and a primary exocyclic amine allows for a wide range of chemical transformations. These sites can be selectively modified to introduce further complexity and functionality.

Access to Novel Chemical Space: As a chiral building block, it enables the synthesis of novel chemical entities that would be difficult to access through other synthetic routes. This allows for the exploration of new areas of chemical space in the search for new therapeutic agents.

The scope of investigations involving this compound is broad and primarily focused on medicinal chemistry. One notable application is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to manage type 2 diabetes. Chiral derivatives of 3-aminopiperidine have demonstrated potential in enhancing the efficacy of these inhibitors. Furthermore, the 3-aminopiperidine scaffold has been utilized to create peptide analogues and noncovalent inhibitors for various biological targets. nih.gov The synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are potential intermediates for creating analogues of the antitumor piperidine alkaloid pseudodistomin D, further highlights the utility of N-benzyl-3-aminopiperidine derivatives in developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-benzylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQJOUYBLBFBI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Preparation of 3s N Benzylpiperidin 3 Amine

Stereoselective Synthesis of (3S)-N-benzylpiperidin-3-amine

The creation of the specific stereocenter in this compound necessitates enantioselective synthetic methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to the desired (S)-configuration at the C3 position of the piperidine (B6355638) ring.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors like enamides or imines. acs.orgnih.gov This technique utilizes transition metal catalysts coordinated to chiral ligands to achieve high levels of enantioselectivity.

The synthesis of this compound can be effectively achieved through the rhodium-catalyzed asymmetric hydrogenation of an N-acyl enamine precursor, specifically an N-acyl-3-amino-1,2,5,6-tetrahydropyridine derivative. In this strategy, a prochiral enamide is subjected to hydrogenation in the presence of a chiral rhodium catalyst.

The precursor, N-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide, can be hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. Chiral ligands such as those from the BINAP or Josiphos families are often employed for such transformations. The subsequent removal of the acetyl protecting group yields the final this compound. High enantiomeric excesses (ee) are typically achieved with this method. nih.gov

Table 1: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

Entry Chiral Ligand Substrate Product Configuration Enantiomeric Excess (ee)
1 (R)-BINAP N-acetyl-α-arylenamide (R) >95%
2 (S,S)-Me-DuPhos N-acetyl-α-alkenylenamide (S) >99%

Note: This table presents representative data for rhodium-catalyzed hydrogenation of various enamides to illustrate the effectiveness of the methodology. Specific results for the N-(1-benzylpiperidin-3-yl)enamide precursor may vary.

While rhodium is a prominent metal for enamide hydrogenation, other transition metals such as iridium and ruthenium have also been successfully employed in the asymmetric hydrogenation of unsaturated nitrogen-containing compounds to produce chiral amines. acs.orgnih.gov Iridium catalysts, often paired with phosphino-oxazoline ligands, are particularly effective for the hydrogenation of imines. nih.gov Ruthenium catalysts, especially Ru-BINAP complexes, have shown high efficacy in the hydrogenation of a wide range of unsaturated substrates. These alternative metals offer a broader scope of catalytic systems that can be optimized for specific substrates, potentially offering advantages in terms of cost, reactivity, and selectivity. researchgate.netbohrium.com

Nucleophilic Ring-Opening Reactions with Chiral Epoxide Precursors

An alternative stereoselective approach involves the nucleophilic ring-opening of a chiral epoxide. This method relies on the availability of an enantiomerically pure epoxide precursor to introduce the required stereochemistry. For the synthesis of this compound, a suitable precursor would be (3S,4S)-1-benzyl-3,4-epoxypiperidine.

The reaction proceeds via an SN2 mechanism, where an amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. To obtain the desired 3-amino product, a protected amine or an ammonia equivalent would be used as the nucleophile. The attack at the C3 position would lead to the formation of a trans-diaxial product, which upon conformational flipping gives the thermodynamically more stable diequatorial product. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions. rsc.orgnih.govrroij.com A subsequent deprotection step, if necessary, would yield the final product. A highly relevant precedent is the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, where the ring-opening of a racemic trans-epoxide with benzylamine (B48309) sets the key trans-relationship between the hydroxyl and amino groups. researchgate.net

Table 2: Nucleophilic Ring-Opening of a Chiral Epoxide

Precursor Nucleophile Catalyst Product Stereochemistry
(3S,4S)-1-benzyl-3,4-epoxypiperidine Benzylamine Lewis Acid (e.g., LiClO4) (3S,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol
(3R,4S)-1-Boc-3,4-epoxypiperidine Sodium Azide NH4Cl (3R,4R)-3-azido-1-Boc-piperidin-4-ol

Note: This table illustrates the general principle of nucleophilic epoxide ring-opening for creating chiral amino alcohols and related structures.

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical strategy to induce stereoselectivity in a synthetic sequence. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration.

For the synthesis of this compound, a piperidine precursor could be derivatized with a recoverable chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. nih.gov For example, an N-acyl piperidone derivative could be formed with a chiral auxiliary. Subsequent diastereoselective reduction of the ketone or a related unsaturated derivative, guided by the auxiliary, would establish the desired stereochemistry at the C3 position. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to release the enantiomerically enriched product. This method offers high levels of stereocontrol and predictability. acs.org

Classical Synthetic Routes for N-Benzylpiperidine Scaffolds

Beyond stereoselective methods, classical synthetic routes provide the fundamental N-benzylpiperidine framework, which can then be subjected to resolution or further chiral modification. These methods are generally robust and well-established for producing the core structure without control of stereochemistry at the C3 position.

A common approach begins with a pre-existing pyridine derivative. For instance, 3-aminopyridine can be N-benzylated to form the corresponding pyridinium salt. Subsequent reduction of the aromatic ring, typically through catalytic hydrogenation using catalysts like platinum oxide (PtO2) or palladium on carbon (Pd/C), yields the racemic N-benzyl-3-aminopiperidine. whiterose.ac.uk

Another classical method involves the construction of the piperidine ring itself. For example, a double Michael addition strategy can be employed to form the piperidine ring with the desired substituents in place. researchgate.net Alternatively, multi-step sequences starting from readily available materials like pyridine-3-carboxaldehyde can be used. One such sequence involves the addition of a phenylmagnesium bromide to the aldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring over a palladium catalyst to furnish 3-benzylpiperidine. researchgate.net The amino group can then be introduced in a separate step. These classical routes are valuable for producing the racemic compound, which can then be resolved into its constituent enantiomers using a chiral resolving agent.

N-Alkylation and Benzylation of Piperidine Derivatives

Direct N-alkylation, specifically benzylation, of a pre-existing chiral 3-aminopiperidine derivative is a straightforward approach to forming the title compound. This method involves the reaction of a suitable piperidine precursor, such as (S)-3-aminopiperidine or a protected version, with a benzylating agent.

Commonly used benzylating agents are benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial to prevent side reactions, such as overalkylation leading to quaternary ammonium salts wikipedia.org. Mild bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often employed researchgate.net. The reaction can be performed in various organic solvents, including acetonitrile, dimethylformamide (DMF), or even in aqueous media under certain conditions researchgate.net.

An alternative to benzyl halides is the use of benzyl alcohols in a process known as "borrowing hydrogen" or hydrogen autotransfer. This method involves a catalyst, often based on transition metals like iridium, ruthenium, or cobalt, which temporarily oxidizes the alcohol to an aldehyde in situ. The amine then forms an imine with the aldehyde, which is subsequently reduced by the catalyst using the "borrowed" hydrogen rsc.org. This approach is considered a green chemistry method as the only byproduct is water.

Table 1: N-Benzylation Reaction Conditions

Precursor Reagent Base/Catalyst Solvent Key Features
(S)-3-Aminopiperidine Benzyl chloride K₂CO₃ Acetonitrile Standard nucleophilic substitution.
(S)-3-Aminopiperidine Benzyl bromide NaHCO₃ Aqueous Environmentally friendly conditions researchgate.net.

Reductive Amination Strategies for N-Benzylpiperidines

Reductive amination is a highly versatile and widely used method for forming C-N bonds. To synthesize N-benzylpiperidines, this strategy typically involves the reaction of a piperidine derivative with benzaldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-benzylpiperidine.

For the synthesis of this compound, one could start with (S)-3-aminopiperidine and react it with benzaldehyde. However, this would lead to a complex mixture due to the presence of two amine groups. A more controlled approach is to use a piperidine precursor that already contains one of the amine functionalities and form the other via reductive amination, or to form the N-benzyl bond on a piperidone precursor before creating the 3-amino group.

A common pathway involves reacting a suitable piperidone, such as 1-benzyl-3-piperidone, with an ammonia source (like ammonium acetate) or a protected amine (like benzylamine followed by deprotection) in the presence of a mild reducing agent. Suitable reducing agents must be selective for the iminium ion over the ketone, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common choices. These reagents are effective under mildly acidic conditions that favor iminium ion formation.

Multi-step Convergent Syntheses of Benzylpiperidine Frameworks

For complex molecules and to ensure high enantiomeric purity, multi-step convergent syntheses are often preferred. These routes build the chiral piperidine core from acyclic, often naturally derived, starting materials like amino acids.

One established pathway begins with a chiral starting material such as L-glutamic acid. Through a series of transformations including reductions, cyclization, and functional group manipulations, an enantiomerically pure 3-aminopiperidine derivative can be formed. The N-benzyl group can be introduced at a suitable stage in the synthesis, for example, after the piperidine ring has been formed and the amino group at the 3-position is appropriately protected.

Another powerful strategy involves the asymmetric hydrogenation of a pyridine or tetrahydropyridine precursor. For instance, an N-benzyl-3-aminopyridinium salt can be reduced. The challenge in this approach is achieving high stereoselectivity during the hydrogenation of the aromatic ring. This often requires specialized chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands. A subsequent challenge is to prevent the cleavage of the N-benzyl group (hydrogenolysis), which can occur under certain hydrogenation conditions.

Advanced Synthetic Transformations of the this compound Scaffold

The this compound scaffold is a versatile template for further chemical modification. Its three key components—the primary amine, the piperidine ring, and the benzyl group—can all be subjected to a range of synthetic transformations to generate diverse libraries of compounds for drug discovery.

N-Alkylation and Acylation Reactions of the Amine Functionality

The primary amine at the C-3 position is a highly reactive nucleophile and a common site for derivatization.

N-Alkylation: This functionality readily undergoes N-alkylation with various alkyl halides or via reductive amination with aldehydes and ketones. A prominent example of its reactivity is in the synthesis of the antidiabetic drug Alogliptin nih.gov. In this synthesis, the enantiomer, (R)-3-aminopiperidine, acts as a nucleophile, displacing a chlorine atom from a 6-chloropyrimidine derivative in a nucleophilic aromatic substitution reaction google.comgoogle.com. This reaction highlights the utility of the 3-amino group in forming complex C-N bonds.

N-Acylation: The primary amine can be easily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, DCC). These reactions are typically performed in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct semanticscholar.org. This transformation is useful for introducing a wide variety of functional groups and for modulating the physicochemical properties of the parent molecule.

Table 2: Reactions at the C-3 Amine Functionality

Reaction Type Reagent(s) Base/Catalyst Product Type Example Application
N-Alkylation (SɴAr) 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile K₂CO₃ Tertiary Amine Synthesis of Alogliptin google.comgoogle.com
N-Acylation Benzoyl chloride Triethylamine Amide Introduction of benzoyl moiety
Reductive Amination Acetone, NaBH(OAc)₃ Acetic Acid Secondary Amine Synthesis of N-isopropyl derivative

Modifications of the Piperidine Ring System

While the saturated piperidine ring is generally stable, its structure can be modified to explore structure-activity relationships. The introduction of substituents at other positions on the ring (C-2, C-4, C-5, C-6) is a common strategy in medicinal chemistry to alter the conformation and binding properties of the molecule nih.govacs.org.

Such modifications are often best incorporated earlier in the synthesis by using a substituted piperidone precursor. For example, starting with a 4-methyl-N-benzyl-piperidone would lead to a final product with an additional methyl group on the piperidine ring. Direct functionalization of the C-H bonds on the pre-formed piperidine ring is more challenging but can be achieved using modern C-H activation methodologies, although selectivity can be an issue.

Derivatization at the Benzyl Moiety

The N-benzyl group serves two primary roles: as a key structural component for biological activity through interactions like cation-π binding, and as a protecting group for the piperidine nitrogen nih.gov.

Cleavage of the N-Benzyl Group: The benzyl group can be removed to liberate the secondary amine on the piperidine ring. The most common method for N-debenzylation is catalytic hydrogenation. This is typically performed using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere researchgate.net. The reaction cleaves the benzylic C-N bond, releasing toluene as a byproduct. However, this method can be unsuccessful if other functional groups in the molecule are sensitive to reduction researchgate.net. Alternative methods include transfer hydrogenation (using a hydrogen donor like ammonium formate) or Birch reduction (using sodium in liquid ammonia).

Modification of the Aromatic Ring: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents onto the aromatic ring, typically at the ortho- and para-positions. The reaction conditions must be carefully selected to be compatible with the amine functionalities elsewhere in the molecule. Furthermore, the benzylic position itself can be oxidized under certain conditions wikipedia.org.

Application As a Chiral Building Block in Complex Molecule Synthesis

Role in Asymmetric Synthesis of Biologically Active Molecules

The chiral integrity of (3S)-N-benzylpiperidin-3-amine makes its derivative, (3S)-aminopiperidine, a critical component in the asymmetric synthesis of various biologically active molecules, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion in a glucose-dependent manner.

The synthesis of these complex molecules often relies on the stereospecific introduction of the aminopiperidine scaffold. For instance, the synthesis of the potent DPP-4 inhibitor Trelagliptin involves the coupling of a pyrimidinone core with (R)-3-aminopiperidine. mdpi.comresearchgate.netresearchgate.netnih.gov The synthesis of another long-acting DPP-4 inhibitor, Omarigliptin, also utilizes a chiral aminopiperidine-derived fragment to construct the final molecule. nih.gov The precise orientation of the amino group on the piperidine (B6355638) ring is crucial for the inhibitor's binding to the active site of the DPP-4 enzyme.

The general synthetic strategy involves preparing the chiral aminopiperidine core, often through routes that may start from precursors like N-benzyl-3-aminopiperidine, and then coupling it with other complex fragments. The N-benzyl group can be used as a stable protecting group during intermediate steps and is typically removed via catalytic hydrogenation to yield the free secondary amine, which is then further functionalized.

Biologically Active Molecule Therapeutic Class Role of Chiral Piperidine Core
TrelagliptinDPP-4 InhibitorEssential for binding to the DPP-4 enzyme active site.
OmarigliptinDPP-4 InhibitorProvides the necessary stereochemistry for potent inhibition.

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a key precursor for advanced pharmaceutical intermediates, primarily the de-benzylated or Boc-protected versions of (3S)-aminopiperidine. These intermediates are not typically the final drug substance but are crucial building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs).

In the synthesis of Trelagliptin, for example, (R)-3-aminopiperidine dihydrochloride or (R)-3-Boc-aminopiperidine is a pivotal intermediate. researchgate.net Patent literature describes synthetic routes where a protected form of 3-aminopiperidine is used to avoid side reactions and ensure high purity of the final product. researchgate.net One synthetic pathway for the intermediate (R)-3-aminopiperidine dihydrochloride starts from 3-bromopiperidine-2,6-dione, which is reacted with benzylamine (B48309). This reaction forms the N-benzyl piperidine structure, highlighting the direct lineage from an N-benzyl precursor to the final intermediate. The subsequent steps involve reduction and resolution to obtain the desired chiral amine.

The use of the N-benzyl group is advantageous due to its relative stability under various reaction conditions and its facile removal by catalytic hydrogenation. This allows chemists to perform other chemical transformations on the molecule without affecting the piperidine nitrogen. Once the core structure is assembled, the benzyl (B1604629) group is cleaved to unmask the secondary amine, which then participates in the final coupling steps to yield the target drug molecule.

Precursor Intermediate Final API Example Synthetic Transformation
This compound derivative(R)-3-Aminopiperidine dihydrochlorideTrelagliptinCatalytic Hydrogenation (Debenzylation)
This compound derivative(R)-3-Boc-aminopiperidine researchgate.netTrelagliptinDebenzylation followed by Boc protection

Integration into Diverse Heterocyclic Scaffolds in Medicinal Chemistry

The utility of the this compound scaffold extends beyond DPP-4 inhibitors. The chiral 3-aminopiperidine core, readily accessible from its N-benzyl precursor, is a versatile building block for constructing a variety of heterocyclic systems in medicinal chemistry. The N-benzyl piperidine (N-BP) motif is frequently employed in drug discovery to fine-tune efficacy and physicochemical properties.

The ability to functionalize both the piperidine nitrogen and the 3-amino group allows for the creation of diverse molecular architectures. For instance, the 3-aminopiperidine core has been incorporated into pyrimidine-based scaffolds to develop potent renin inhibitors. In one study, N-(piperidin-3-yl)pyrimidine-5-carboxamides were designed and synthesized, demonstrating that this core can be effectively utilized to target other enzymes beyond DPP-4. The basic amine of the piperidine ring is essential for interacting with the catalytic aspartic acids in the active site of renin.

Furthermore, the piperidine ring can be a part of fused heterocyclic systems. Synthetic strategies involving intramolecular cyclizations or multi-component reactions can utilize the amine functionality of the de-benzylated (3S)-aminopiperidine to build fused pyridine or pyrimidine rings, leading to novel chemical entities with potential therapeutic applications. The structural rigidity and three-dimensional nature of the piperidine ring can impart favorable conformational properties to the resulting molecules, which is often a desirable trait in drug design.

Heterocyclic Scaffold Therapeutic Target Area Role of the Piperidine Moiety
Pyrimidine-5-carboxamideRenin Inhibition (Hypertension)Provides a key basic amine for interaction with the enzyme's active site.
Fused PyridinesVariousServes as a rigid, chiral core to build upon for diverse biological targets.
Fused PyrimidinesVariousActs as a versatile scaffold for creating novel, three-dimensional chemical structures.

Structure Activity Relationship Sar Studies of 3s N Benzylpiperidin 3 Amine Derivatives

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of a molecule, dictated by its stereochemistry and conformational preferences, is paramount for its interaction with biological targets such as receptors and enzymes.

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. The specific (3S) configuration at the C3 position of the piperidine (B6355638) ring is often critical for achieving desired receptor binding and efficacy. Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological activities. The emphasis in synthetic chemistry on developing methods for producing enantiomerically pure 3-aminopiperidine derivatives underscores the importance of a single, defined stereoisomer for therapeutic applications. niscpr.res.inresearchgate.netrsc.org The precise orientation of the amino group and its substituents, as determined by the (3S) stereocenter, dictates the potential for specific hydrogen bonds, ionic interactions, and van der Waals forces within a receptor's binding pocket. Consequently, the (S)-enantiomer may fit optimally into a binding site, leading to high affinity and efficacy, while its (R)-enantiomer may bind less effectively or even interact with different targets, resulting in reduced activity, inactivity, or off-target effects.

Substituent Effects on Biological Profiles

The systematic modification of substituents on the (3S)-N-benzylpiperidin-3-amine scaffold is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

The benzyl (B1604629) group attached to the 3-amino nitrogen is another key area for SAR exploration. Modifying the substitution pattern on this aromatic ring can have a dramatic effect on biological activity. The position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents are all critical factors.

For instance, in a series of benzylpiperidine-linked benzimidazolinones designed as cholinesterase inhibitors, the position of a methyl group on the benzyl moiety was significant. nih.gov Ortho- and meta-methyl substitutions resulted in compounds with activity comparable to the unsubstituted parent compound, whereas a para-methyl substitution led to a decrease in inhibitory activity. nih.gov Similarly, for a class of dopamine (B1211576) transporter (DAT) inhibitors, the presence of an electron-withdrawing group on the phenyl ring of a related benzylamine (B48309) structure was found to have the greatest positive impact on potency. nih.gov These findings highlight that the electronic landscape and steric profile of the benzyl ring are crucial for molecular recognition at the target site.

Table 1: Influence of Benzyl Ring Substitution on Cholinesterase Inhibition nih.gov
CompoundSubstitution on Benzyl RingRelative Inhibitory Activity
15aNone (Unsubstituted)Baseline
15bortho-MethylComparable to 15a
15cmeta-MethylComparable to 15a
15dpara-MethylReduced
15eMethoxyReduced
15fFluoroReduced

While modifications at the N1 and C3 positions are most common, derivatization at other carbon atoms of the piperidine ring (C2, C4, C5, and C6) offers another avenue for optimizing biological activity. Introducing substituents at these positions can alter the molecule's conformation and introduce new points of interaction with a receptor. Although less explored for the specific this compound core, studies on related piperidine scaffolds demonstrate the viability of this approach. For example, the development of structurally constrained cis-3,6-disubstituted piperidine analogues and 4,4-disubstituted piperidines has been used to probe SAR and develop potent inhibitors. ub.edunih.gov Such modifications can serve to lock the molecule into a more bioactive conformation or to explore additional binding pockets within the target protein, potentially leading to enhanced potency and selectivity.

Molecular Mechanisms of Biological Activity in Vitro Studies

Receptor Ligand Binding and Modulation

The interaction of N-benzylpiperidine derivatives with specific receptors is a key determinant of their pharmacological profile. Research has particularly highlighted their affinity for sigma receptors and integrins.

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, demonstrating high affinity, particularly for the σ1 receptor subtype. nih.govmdpi.com The σ1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, is implicated in numerous neurological conditions. nih.gov

In vitro radioligand binding assays have been used to determine the affinity (Ki) of various N-benzylpiperidine derivatives for σ1 and σ2 receptors. Studies on a series of pyridine-based compounds incorporating the N-benzylpiperidine moiety revealed high affinity for the human σ1 receptor (hσ1R), with Ki values frequently in the low nanomolar range. nih.gov For instance, one derivative exhibited a high σ1R affinity with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2R subtype. nih.gov Another compound in the same series showed a Ki of 2.97 nM for hσ1R. nih.gov Similarly, studies on N-benzylpiperazine analogs, which share structural similarities, have reported σ1 affinities ranging from 0.37 to 2.80 nM and σ2 affinities from 1.03 to 34.3 nM. nih.gov

Structure-activity relationship studies indicate that the linker between the N-benzylpiperidine moiety and other parts of the molecule plays a crucial role in σ1R affinity. nih.gov Molecular modeling suggests that the N-benzylpiperidinium system binds to a specific pocket within the σ2R active site, where the benzyl (B1604629) moiety can form π–anion interactions with key amino acid residues like Glu73. nih.gov

Table 1: Sigma Receptor (σR) Binding Affinities of Representative N-Benzylpiperidine Analogs

CompoundTargetAffinity (Ki)Selectivity (σ2/σ1)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 nM290
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R2.97 ± 0.22 nM101
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineσ1R2.7 nM38
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazineσ1R2.6 nM187

Integrin αvβ3 is a cell adhesion molecule that plays a significant role in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. nih.gov Consequently, antagonists of this receptor are of great interest in cancer therapy. nih.gov

The antagonistic potential of molecules containing the N-benzylpiperidine scaffold against integrin αvβ3 has been explored primarily through in silico studies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking simulations were performed on a series of tricyclic piperidine-furnished dual αvβ3/αIIbβ3 antagonists. nih.gov These computational studies revealed that the replacement of a piperazine (B1678402) ring with a 4-aminopiperidine (B84694) moiety could enhance antagonistic activity. nih.gov The models suggest that the most critical interactions between these piperidine (B6355638) derivatives and the αvβ3 receptor's ligand-binding pocket are hydrogen bonds. Key amino acid residues identified as impacting these interactions include Arg214, Asn215, Ser123, and Lys253. nih.gov These findings highlight the potential of the piperidine core, a central feature of (3S)-N-benzylpiperidin-3-amine, to serve as a scaffold for developing integrin αvβ3 antagonists.

Cellular Mechanisms (In Vitro Assays)

Beyond direct receptor binding, N-benzylpiperidine derivatives have demonstrated a range of effects at the cellular level in various in vitro assay systems.

The neuroprotective potential of compounds containing the N-benzylpiperidine moiety has been demonstrated in several cell-based models of neurodegenerative disease. These studies typically involve exposing neuronal cell lines to a toxic stimulus and measuring the ability of the compound to prevent cell death.

For example, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed a neuroprotective effect against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells, a cell line commonly used in neuroscience research. nih.gov Other studies have utilized human neuroblastoma cells (SH-SY5Y) to evaluate the neuroprotective activity of novel piperidine derivatives. researchgate.net The consistent finding across these studies is that the N-benzylpiperidine scaffold is a key feature of molecules designed as potential neuroprotective agents for conditions like Alzheimer's disease. nih.gov

Many N-benzylpiperidine derivatives exhibit antioxidant properties, which are believed to contribute to their neuroprotective and other biological effects. nih.gov The antioxidant capacity is typically assessed in vitro through assays that measure the compound's ability to scavenge free radicals or chelate pro-oxidant metals.

Commonly used methods include the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govnih.gov In these assays, the test compound's ability to reduce the stable radical is measured spectrophotometrically. Studies on N-benzylpyridinium-curcumin derivatives showed moderate antioxidant activity in the ABTS assay. nih.gov Other novel N-benzyl imine oxides demonstrated high interaction with the DPPH radical, with some derivatives showing up to 96% inhibition after 60 minutes. nih.govmdpi.com These compounds also proved to be potent inhibitors of lipid peroxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.govmdpi.com The piperidine nucleus is considered a promising scaffold for developing potent antioxidant agents. scispace.com

The N-benzylpiperidine moiety has been identified as a significant pharmacophoric subunit for antiproliferative activity against various cancer cell lines. sbq.org.br In vitro cytotoxicity assays, such as the sulforhodamine B (SRB) or MTT assays, are used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50 or CC50).

Derivatives incorporating the N-benzylpiperidine structure have shown efficacy against a range of human cancer cell lines. For example, N-benzyl-piperidinyl acylhydrazone hybrids displayed antiproliferative activity against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cells. sbq.org.brsbq.org.br Related structures, such as 3,5-bis(benzylidene)piperidin-4-ones, have demonstrated potent and selective toxicity for malignant cells, including HSC-2 and HSC-4 (oral squamous carcinoma) and HL-60 (promyelocytic leukemia), with CC50 values often in the submicromolar range. nih.gov Furthermore, benzyl analogs of the marine alkaloid makaluvamine showed pronounced antiproliferative effects on the MCF-7 breast cancer cell line. nih.gov These findings underscore the potential of the N-benzylpiperidine scaffold in the design of novel cytotoxic agents.

Table 2: Antiproliferative/Cytotoxic Activity of Representative N-Benzylpiperidine Analogs

Compound ClassCell LineCancer TypeActivity
N-benzyl-piperidinyl acylhydrazone (PQM-75)HepG2Hepatocellular CarcinomaIC50 = 58.40 µM
N-benzyl-piperidinyl acylhydrazone (PQM-88)A549Non-small Cell Lung CancerIC50 = 59.58 µM
3,5-bis(benzylidene)piperidin-4-one analogsHSC-2, HSC-4, HL-60Oral Carcinoma, LeukemiaCC50 values in submicromolar range
4-chloro substituted benzyl makaluvamine analogMCF-7Breast CancerIC50 = 1.8 µM
4-methyl substituted benzyl makaluvamine analogMCF-7Breast CancerIC50 = 2.3 µM

Antimicrobial and Antituberculosis Activity Mechanisms

Initial investigations into the antimicrobial and antituberculosis properties of piperidine-based compounds have revealed a promising area for therapeutic development. While specific in vitro studies detailing the molecular mechanisms of This compound are not extensively available in the current body of peer-reviewed literature, the broader class of N-substituted piperidine derivatives has been the subject of various research efforts. These studies provide a foundational understanding of the potential mechanisms through which such compounds may exert their antimicrobial and antituberculosis effects.

General findings suggest that the antimicrobial and antituberculosis activity of piperidine derivatives can be attributed to several potential mechanisms of action. Research on analogous structures, such as N-benzyl piperidin-4-one derivatives, has indicated that these compounds can exhibit potent activity against a range of bacterial and fungal pathogens. For instance, some N-benzyl piperidine-4-one derivatives have demonstrated significant in vitro activity against Escherichia coli and the fungus Aspergillus niger. researchgate.net

In the context of antituberculosis research, various piperidine-containing molecules have been explored. While direct mechanistic studies on This compound are lacking, related compounds have been investigated. For example, studies on other classes of piperidine derivatives have explored their potential to inhibit essential mycobacterial cellular processes.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Docking Simulations

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding potential mechanisms of action and for designing more potent and selective molecules.

Prediction of Binding Modes and Identification of Key Residue Interactions

No published studies were found that specifically detail the binding modes of (3S)-N-benzylpiperidin-3-amine with any biological target. Such a study would typically involve docking the compound into the active site of a relevant protein and analyzing the resulting poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues.

Energy Minimization and Binding Affinity Prediction

Similarly, there is a lack of publicly available data on the energy minimization and predicted binding affinity of this compound for any protein target. These calculations are essential for ranking potential drug candidates and correlating computational predictions with experimental binding assays.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique can reveal conformational changes, the stability of binding, and the role of solvent molecules. No MD simulation studies specifically featuring this compound complexed with a biological target have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds based on their structural features. A search for QSAR models developed specifically for this compound or a closely related series of analogs did not yield any results. While a QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives was identified, this scaffold is structurally distinct from this compound.

Scaffold Hopping and Virtual Screening Methodologies for Novel Derivatives

Scaffold hopping and virtual screening are computational techniques used to identify novel chemical structures with similar biological activity to a known active compound. There is no evidence in the public domain of this compound being used as a query molecule for such in silico discovery efforts.

Future Research Directions and Therapeutic Potential

Development of Multi-Target Directed Ligands based on (3S)-N-benzylpiperidin-3-amine Scaffolds

The complexity of multifactorial diseases, such as Alzheimer's disease (AD), has driven a shift from the traditional "one-target, one-drug" paradigm to the design of Multi-Target Directed Ligands (MTDLs). jneonatalsurg.com MTDLs are single chemical entities engineered to modulate multiple biological targets simultaneously, offering the potential for enhanced efficacy and a more holistic therapeutic effect. The N-benzylpiperidine motif is a cornerstone of this approach, prominently featured in the FDA-approved anti-Alzheimer's drug Donepezil. researchgate.net

Donepezil itself is a multi-target agent, inhibiting not only acetylcholinesterase (AChE) but also showing activity against amyloid-beta (Aβ) aggregation. researchgate.net Research has focused on creating hybrids of the N-benzylpiperidine scaffold with other pharmacophores to broaden this activity. researchgate.netresearchgate.net For instance, linking it to 1,3-dimethylbenzimidazolinone has produced potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another key enzyme in acetylcholine metabolism that becomes more prominent in the later stages of AD. nih.gov Molecular docking studies of these hybrids reveal that the N-benzylpiperidine moiety typically interacts with key residues in the catalytic or peripheral anionic sites of cholinesterases, such as Trp86, Trp286, Tyr72, and Tyr341, through π-π stacking interactions. nih.govnih.gov

The development of MTDLs for AD based on this scaffold is a promising strategy, with research demonstrating the potential to simultaneously address the cholinergic deficit, amyloid-beta aggregation, and beta-secretase (BACE1) activity. nih.govacs.org

Table 1: Examples of Multi-Target Directed Ligands Based on N-Benzylpiperidine Scaffolds

Compound/Derivative Target(s) Key Findings
Donepezil AChE, Aβ aggregation FDA-approved drug for Alzheimer's disease; inhibits AChE and shows anti-amyloid aggregation properties. researchgate.net
1,3-dimethylbenzimidazolinone hybrids (e.g., 15b, 15j) AChE, BChE Showed submicromolar inhibitory activity against both AChE and BChE; demonstrated neuroprotective effects. nih.gov
Benzylpiperidine-linked N-acylhydrazones AChE, Inflammation Designed by hybridizing the N-benzylpiperidine pharmacophore with anti-inflammatory N-acylhydrazone subunits. researchgate.net
Pyrimidine-2,4-diamine derivatives (e.g., 7h) AChE, BChE, Aβ aggregation, BACE-1 Identified as a lead candidate with a dual cholinesterase, anti-aggregation, and BACE-1 inhibitory profile. acs.org

| Piperine-derived ligands (e.g., PD07) | Cholinesterases (ChEs), BACE1, Aβ aggregation | Showed significant inhibitory activity on multiple AD-related targets and improved cognition in animal models. nih.gov |

Exploration of Novel Biological Targets and Pathways

While much of the research on N-benzylpiperidine derivatives has centered on neurodegenerative diseases, the scaffold's versatility allows for its application to a wider range of biological targets. A key future direction is the systematic exploration of its potential against novel targets and pathways implicated in other diseases.

One such emerging area is the endocannabinoid system. Researchers have successfully optimized a class of benzylpiperidine-based compounds as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). unisi.it MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition is a therapeutic strategy for pain, inflammation, and neuroprotection. unisi.it Certain optimized benzylpiperidine derivatives demonstrated high potency and selectivity for MAGL over other serine hydrolases, along with favorable drug-like properties and low in vivo toxicity. unisi.it This highlights the potential of the scaffold to be adapted for targets far removed from its traditional applications.

Future exploration could involve screening N-benzylpiperidine libraries against other enzyme classes, such as kinases, proteases, or histone deacetylases (HDACs), as well as G-protein coupled receptors (GPCRs). The C-C chemokine receptor type 3 (CCR3), a GPCR involved in inflammatory responses, has been targeted by molecules containing the N-benzylpiperidine motif. researchgate.net This systematic exploration will undoubtedly uncover new therapeutic opportunities for this privileged chemical framework.

Table 2: Novel Targets for N-Benzylpiperidine Scaffolds

Target Therapeutic Area Rationale
Monoacylglycerol Lipase (MAGL) Pain, Inflammation, Neuroprotection Inhibition of MAGL increases levels of the endocannabinoid 2-AG; benzylpiperidine derivatives have shown potent and reversible inhibition. unisi.it
C-C Chemokine Receptor Type 3 (CCR3) Inflammatory Diseases Lazucirnon, a CCR3 antagonist containing the N-benzylpiperidine motif, has been investigated for its therapeutic potential. researchgate.net

| Serotonin Transporter (SERT) | Depression, Neuropsychiatric Symptoms in AD | Dual-target inhibitors of AChE and SERT have been designed using the N-benzylpiperidine scaffold to address both cognitive and depressive symptoms. nih.gov |

Advanced Synthetic Strategies for Complex Analogue Libraries and High-Throughput Screening

To fully exploit the therapeutic potential of the this compound scaffold, the development of complex and diverse chemical libraries for high-throughput screening (HTS) is essential. This requires advanced and efficient synthetic strategies that allow for the rapid generation of numerous analogues.

One innovative approach is the use of a double aza-Michael reaction to create chiral 2-substituted 4-piperidone building blocks. acs.org This atom-efficient method provides a concise and high-yielding pathway to key intermediates that can be further elaborated into a wide array of donepezil analogues and other derivatives. acs.org Such strategies are crucial for building large libraries where specific stereochemical and structural variations can be systematically explored.

Once generated, these libraries can be subjected to modern HTS campaigns. HTS centers utilize vast collections of drug-like molecules, sometimes numbering in the millions, which can be screened against specific biological targets. enamine.netstanford.edu Screening technologies are highly sophisticated, employing various readouts such as fluorescence, luminescence, and surface plasmon resonance to detect interactions between compounds and targets. enamine.net A "Smart Screening" approach combines iterative in-silico selection with experimental screening, allowing for the rapid exploration of billions of potential compounds and facilitating the expansion from initial hits to lead optimization. enamine.net Applying these advanced synthetic and screening paradigms to libraries based on the this compound scaffold will accelerate the discovery of novel drug candidates across a range of therapeutic areas.

Q & A

Basic: What are the key synthetic routes for (3S)-N-benzylpiperidin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reductive amination or alkylation of piperidine derivatives. A common method includes:

  • Starting materials : Benzyl halides or aldehydes and (3S)-piperidin-3-amine.
  • Reaction conditions : Use of palladium on carbon (Pd/C) under hydrogenation for reductive amination, or sodium triacetoxyborohydride (STAB) in dichloromethane for alkylation .
  • Optimization steps :
    • Solvent selection (e.g., methanol or ethanol for hydrogenation; dichloromethane for STAB reactions).
    • Temperature control (25–60°C) to balance reaction rate and side-product formation.
    • Catalyst loading (5–10% Pd/C) to improve yield (reported up to 85% purity) .

Advanced: How does the stereochemistry of this compound influence its interaction with biological targets?

Answer:
The (3S) configuration confers distinct binding properties due to spatial orientation. For example:

  • Comparative stereoisomer analysis :

    StereoisomerBiological Activity DifferenceSource of Variation
    This compoundHigh affinity for serotonin receptorsChiral center at C3
    (3R)-enantiomerReduced receptor bindingAltered hydrogen-bonding geometry
  • Methodological validation : Use chiral HPLC or X-ray crystallography to confirm enantiopurity and correlate with activity assays .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 2.8–3.2 ppm (piperidine protons) and δ 7.2–7.4 ppm (benzyl aromatic protons).
    • 13C NMR : Signals at 45–55 ppm (piperidine carbons) and 125–140 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 205.1 .
  • Polarimetry : Confirm enantiomeric excess (e.e.) via optical rotation (reported [α]D = +15° for (3S) configuration) .

Advanced: What strategies resolve contradictions in reported biological activities of stereoisomers?

Answer:
Discrepancies often arise from impure stereoisomers or assay variability. Solutions include:

  • Enantiopure synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to ensure >99% e.e. .
  • Controlled assays :
    • Standardize receptor-binding protocols (e.g., radioligand displacement assays with HEK293 cells expressing target receptors).
    • Validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Data reconciliation : Apply multivariate analysis to isolate stereochemical effects from solvent/pH artifacts .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory: Use NIOSH-approved N95/P95 masks if airborne particles are generated.
    • Gloves: Nitrile or neoprene for chemical resistance.
  • Environmental controls :
    • Fume hood usage for synthesis and purification steps.
    • Avoid aqueous drainage; collect waste in sealed containers for incineration .

Advanced: How do solvent and catalyst choices impact the enantiomeric purity in synthesis?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (3S) configuration, while THF may promote racemization .
  • Catalyst selection :
    • Pd/C with H₂: Reduces imine intermediates without racemization at low temperatures (25°C).
    • Enzymatic catalysts (e.g., transaminases): Achieve >90% e.e. via stereoselective amination .
  • Case study : Using ethanol as solvent with Pd/C yielded 78% e.e., whereas enzymatic methods in buffer achieved 95% e.e. .

Basic: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model receptor interactions (e.g., serotonin 5-HT₆ receptors) .
  • ADMET prediction : SwissADME or pkCSM for bioavailability, logP (predicted 2.1), and blood-brain barrier permeability (CNS MPO score: 4.5) .

Advanced: How can structural analogs of this compound be designed to enhance metabolic stability?

Answer:

  • Bioisosteric replacement :
    • Replace benzyl group with pyridinyl (improves microsomal stability; t₁/₂ increased from 1.2 to 4.5 hours) .
    • Introduce fluorine at C4 of piperidine to block CYP450 oxidation .
  • Prodrug strategies : Esterification of the amine (e.g., acetyl prodrug) to reduce first-pass metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.